![molecular formula C12H13O6- B14625180 {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate CAS No. 55990-47-1](/img/structure/B14625180.png)
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate is a chemical compound known for its unique structural properties and reactivity. It is often used in various industrial and scientific applications due to its ability to undergo specific chemical reactions.
Métodos De Preparación
The synthesis of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate typically involves the reaction of tert-butyl hydroperoxide with a phenyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used in studies involving oxidative stress and cellular responses. In medicine, it has potential applications in drug development and therapeutic interventions. Industrially, it is used in the production of polymers, coatings, and other materials due to its reactive properties.
Mecanismo De Acción
The mechanism of action of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications and subsequent biological effects. The pathways involved in these processes are complex and may include interactions with cellular proteins, lipids, and nucleic acids.
Comparación Con Compuestos Similares
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate can be compared with other similar compounds such as tert-butyl hydroperoxide and benzoyl peroxide. While all these compounds contain peroxide bonds and exhibit oxidative properties, this compound is unique in its specific structural arrangement and reactivity profile. This uniqueness makes it particularly valuable in certain applications where other peroxides may not be as effective.
Propiedades
Número CAS |
55990-47-1 |
|---|---|
Fórmula molecular |
C12H13O6- |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
2-tert-butylperoxycarbonylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H14O6/c1-12(2,3)18-17-11(14)9-7-5-4-6-8(9)10(13)16-15/h4-7,15H,1-3H3/p-1 |
Clave InChI |
FITCNIVIIJXTTC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
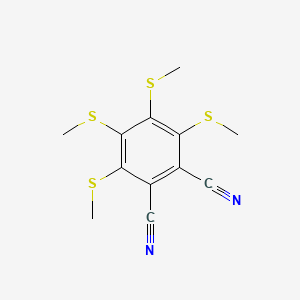
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
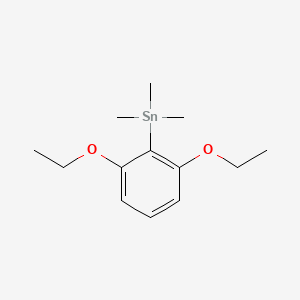

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

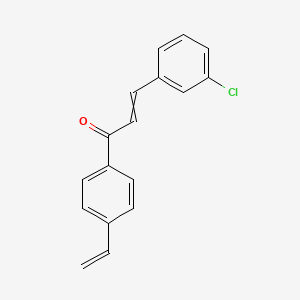
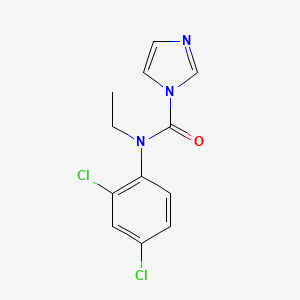
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)

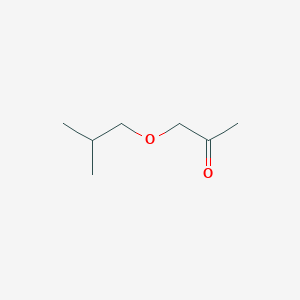
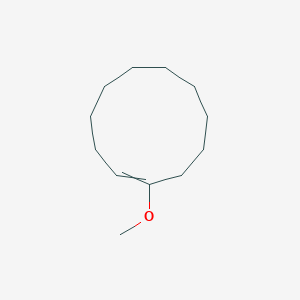
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
